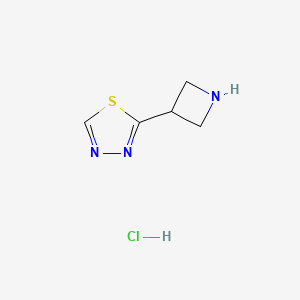

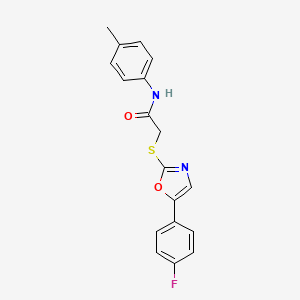

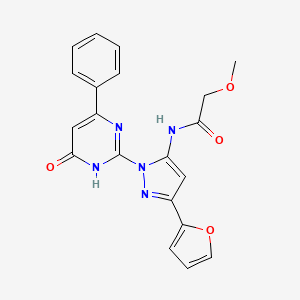

2-(Azetidin-3-yl)-1,3,4-thiadiazole;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Chemical Reactions Analysis

The chemical reactions involving azetidine derivatives can be quite diverse, depending on the other functional groups present in the molecule . Without more specific information, it’s difficult to provide a detailed analysis of the chemical reactions of “2-(Azetidin-3-yl)-1,3,4-thiadiazole;hydrochloride”.Scientific Research Applications

Heterocyclic Amino Acid Synthesis

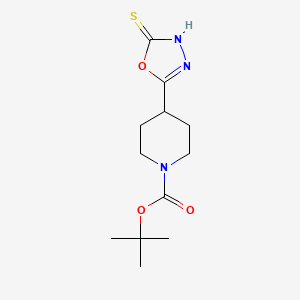

EN300-27194277: serves as a newly functionalized heterocyclic amino acid. It was obtained via [3+2] cycloaddition, resulting in the formation of Methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate . The structure of this novel 1,3-selenazole was confirmed through detailed 1H , 13C , 15N , and 77Se NMR spectroscopic experiments, high-resolution mass spectrometry (HRMS), and elemental analysis .

Organoselenium Compounds with Biological Activities

Functionalized organoselenium compounds exhibit diverse biological activities. Selenium is an essential bio-trace element, playing a crucial role in antioxidant selenoproteins that protect against oxidative stress. Notable bioactive molecules containing selenium include the antiviral agent selenazofurin , the histamine H2-agonist amselamine , and compounds like ebselen and its analogues, which possess anti-inflammatory, antioxidant, and cytoprotective properties .

Antibacterial Agents: Se-Containing β-Lactams

Research has reported the synthesis of new Se-containing β-lactams, including selenapenam , selenacepham , and selenazepine , as potential antibacterial agents. These compounds hold promise in combating bacterial infections .

Conformationally Restricted Pharmacological Molecules

The azetidine ring, a conformationally restricted component, appears in important pharmacological molecules. For instance, synthetic analogues of natural amino acids, such as γ-aminobutyric acid (GABA) , contain the azetidine ring. Additionally, the antihypertensive drug azelnidipine features this structural motif .

Positive Allosteric Modulators of GABA A Receptors

Compounds like (3-Arylazetidin-3-yl)acetates IX and X are used for preparing pharmaceutically active agents, including positive allosteric modulators of GABA A receptors . These compounds hold potential for neurological research and drug development .

Chiral 2-(N-Boc-azetidin-3-yl)-2-alkylpropanoic Acids

Optically active enantiomers of 2-(N-Boc-azetidin-3-yl)-2-alkylpropanoic acids have been prepared via optical resolution. These compounds offer opportunities for designing chiral molecules with specific biological activities .

Mechanism of Action

The mechanism of action of a compound like “2-(Azetidin-3-yl)-1,3,4-thiadiazole;hydrochloride” would depend on its intended use, particularly if it’s a drug. Some azetidine derivatives have shown biological activity , but without more specific information, it’s not possible to provide a detailed analysis.

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(azetidin-3-yl)-1,3,4-thiadiazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3S.ClH/c1-4(2-6-1)5-8-7-3-9-5;/h3-4,6H,1-2H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQTLYQNZISVOQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=NN=CS2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Azetidin-3-yl)-1,3,4-thiadiazole;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-2-[(4-chlorophenyl)sulfonylhydrazinylidene]-N-(4-methoxyphenyl)chromene-3-carboxamide](/img/structure/B2970604.png)

![2-Ethylsulfanyl-3-(2-methoxyethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2970606.png)

![N-(4-methoxy-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine](/img/structure/B2970607.png)

![N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2970615.png)

![4-[5-(Trifluoromethyl)-1H-pyrazol-4-yl]butan-1-amine;hydrochloride](/img/structure/B2970616.png)

![N-(2-(3,5-dimethylphenoxy)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2970620.png)